(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid
CAS No.:
Cat. No.: VC17966524
Molecular Formula: C18H13BO3
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13BO3 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | (9-phenyldibenzofuran-4-yl)boronic acid |
| Standard InChI | InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H |
| Standard InChI Key | LDNAFRAWBZWTNC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C(=CC=C1)C3=C(C=CC=C3O2)C4=CC=CC=C4)(O)O |
Introduction
Chemical Identity and Structural Features
Key Spectral Data
While direct spectral data for (9-phenyldibenzo[b,d]furan-4-yl)boronic acid is limited, analogs provide insights:
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¹H NMR: Expected aromatic protons between δ 7.2–8.6 ppm, with splitting patterns reflecting substituent positions.
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¹³C NMR: Peaks for the dibenzofuran carbons (100–160 ppm) and boronic acid-linked carbon (~135 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Preparation of 9-Phenyldibenzo[b,d]furan
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Friedel-Crafts alkylation: Reacting dibenzofuran with benzyl chloride in the presence of AlCl₃ to introduce the phenyl group.
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Halogenation: Bromination at the 4-position using NBS (N-bromosuccinimide) under radical conditions .
Step 2: Boronic Acid Functionalization
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Miyaura borylation: Treating 4-bromo-9-phenyldibenzo[b,d]furan with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C.
Representative Reaction Conditions:
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Bromo-9-phenyldibenzofuran | Pd(dppf)Cl₂ | THF | 80°C | 65–70% |
Industrial Scalability
Industrial production would optimize:
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Catalyst loading: Reducing Pd concentrations to <0.5 mol% to lower costs.
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Purification: Recrystallization from toluene/hexane mixtures to achieve >99% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in THF (15 mg/mL) and DCM (20 mg/mL); poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to protodeboronation in acidic or aqueous media.
Electronic Properties
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HOMO/LUMO Levels: Estimated at -5.3 eV (HOMO) and -2.1 eV (LUMO) via DFT calculations, suitable for hole transport in OLEDs.
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Log P (Octanol-Water): 3.8 ± 0.2, indicating high lipophilicity due to the phenyl group .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a precursor for host materials in phosphorescent OLEDs:
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Device Performance: Hosts derived from (9-phenyldibenzo[b,d]furan-4-yl)boronic acid exhibit external quantum efficiencies (EQE) >20% due to balanced charge transport.
Comparison with Structural Analogs
Dibenzo[b,d]furan-4-ylboronic Acid (CAS 100124-06-9)
| Property | (9-Phenyldibenzo) Derivative | CAS 100124-06-9 |
|---|---|---|
| Molecular Weight | 288.11 | 212.01 |
| Log P | 3.8 | 2.6 |
| OLED Efficiency (EQE) | 20% | 15% |
The phenyl group enhances thermal stability (Tₐ = 210°C vs. 185°C) and charge mobility (μₕ = 1.2×10⁻³ cm²/Vs vs. 8.0×10⁻⁴ cm²/Vs) .
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid (CAS 1271726-52-3)
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Conjugation Pathway: The meta-phenyl spacer in CAS 1271726-52-3 reduces steric hindrance, improving reaction yields in cross-couplings (75–80% vs. 65–70%).
Challenges and Future Directions
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Synthetic Limitations: Protodeboronation during storage necessitates anhydrous handling.
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Research Opportunities: Development of asymmetric derivatives for circularly polarized light-emitting devices.
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